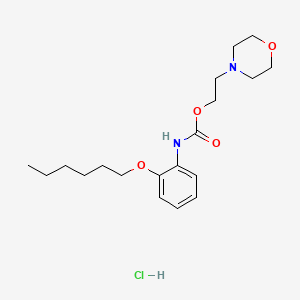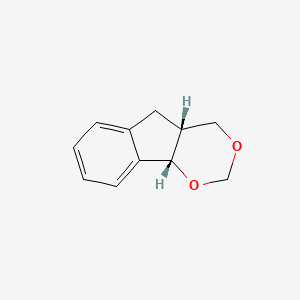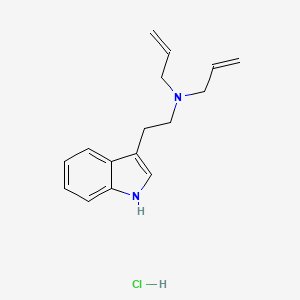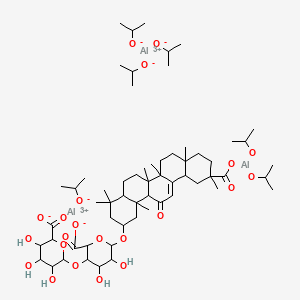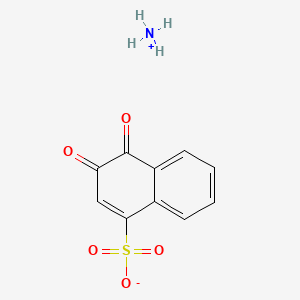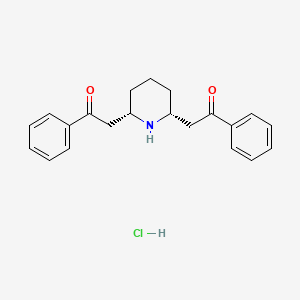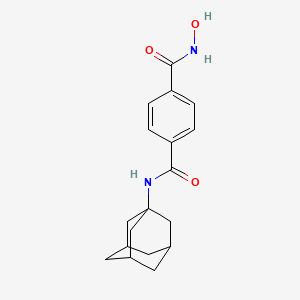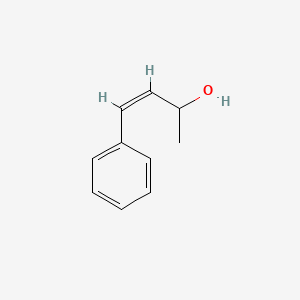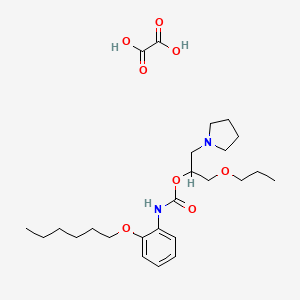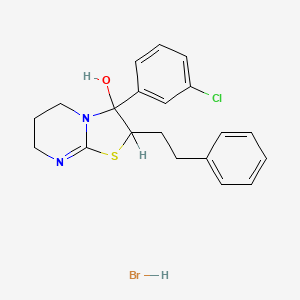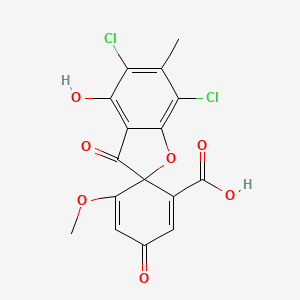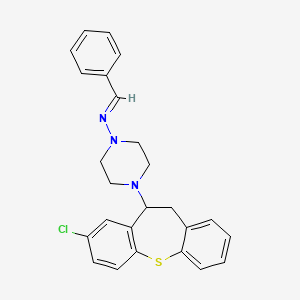
4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(8-Chlor-10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(Phenylmethylen)-1-piperazinamin ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und ihre potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung weist einen Dibenzo(b,f)thiepin-Kern, einen Piperazinring und eine Phenylmethylengruppe auf, was sie für Forscher in Chemie, Biologie und Medizin interessant macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(8-Chlor-10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(Phenylmethylen)-1-piperazinamin umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Dibenzo(b,f)thiepin-Kerns. Dieser Kern wird durch eine Reihe von Reaktionen synthetisiert, darunter Halogenierung, Cyclisierung und Reduktion. Der Piperazinring wird dann durch nucleophile Substitutionsreaktionen eingeführt, gefolgt von der Addition der Phenylmethylengruppe durch Kondensationsreaktionen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen umfassen, um höhere Ausbeuten und Reinheit zu erreichen. Dazu gehört die Kontrolle von Temperatur, Druck und Reaktionszeit sowie die Verwendung von Katalysatoren und Lösungsmitteln, um die Reaktionen zu erleichtern. Das Endprodukt wird durch Techniken wie Umkristallisation, Chromatographie und Destillation gereinigt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(8-Chlor-10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(Phenylmethylen)-1-piperazinamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid unter sauren oder basischen Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung.
Substitution: Halogenierungsmittel, Nucleophile und Elektrophile unter verschiedenen Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann. Substitutionsreaktionen können eine Vielzahl von funktionellen Gruppen einführen, wie z. B. Halogenide, Alkylgruppen oder Arylgruppen.
Wissenschaftliche Forschungsanwendungen
4-(8-Chlor-10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(Phenylmethylen)-1-piperazinamin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle, antivirale und krebshemmende Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich seiner Verwendung als pharmazeutisches Zwischenprodukt und in der Arzneimittelentwicklung.
Industrie: Wird zur Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-(8-Chlor-10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(Phenylmethylen)-1-piperazinamin beinhaltet seine Interaktion mit molekularen Zielstrukturen und Signalwegen innerhalb biologischer Systeme. Diese Verbindung kann an bestimmte Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen physiologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der spezifischen Anwendung und dem Einsatzkontext ab.
Wirkmechanismus
The mechanism of action of 4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine involves its interaction with molecular targets and pathways within biological systems. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(8-Chlor-10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-1-Piperazinbutanol-Dimaleat
- Piperazin, 1-(8-Chlor-10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-Ethoxyethyl)-2Z-2-Butendionat
Einzigartigkeit
4-(8-Chlor-10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(Phenylmethylen)-1-piperazinamin ist einzigartig aufgrund seiner spezifischen Kombination von strukturellen Merkmalen, einschließlich des Dibenzo(b,f)thiepin-Kerns, des Piperazinrings und der Phenylmethylengruppe.
Eigenschaften
CAS-Nummer |
86758-90-9 |
|---|---|
Molekularformel |
C25H24ClN3S |
Molekulargewicht |
434.0 g/mol |
IUPAC-Name |
(E)-N-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C25H24ClN3S/c26-21-10-11-25-22(17-21)23(16-20-8-4-5-9-24(20)30-25)28-12-14-29(15-13-28)27-18-19-6-2-1-3-7-19/h1-11,17-18,23H,12-16H2/b27-18+ |
InChI-Schlüssel |
DKCQAMZCNYTQPS-OVVQPSECSA-N |
Isomerische SMILES |
C1CN(CCN1C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl)/N=C/C5=CC=CC=C5 |
Kanonische SMILES |
C1CN(CCN1C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl)N=CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


